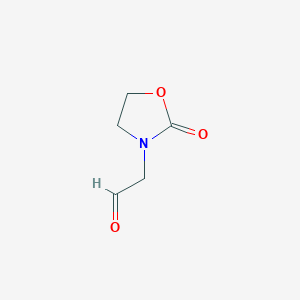

(2-Oxooxazolidin-3-yl)acetaldehyde

Description

(2-Oxooxazolidin-3-yl)acetaldehyde is a hybrid organic compound featuring an oxazolidinone ring (a five-membered lactam with a 2-oxo group) conjugated to an acetaldehyde moiety. This structure combines the electrophilic aldehyde group with the oxazolidinone scaffold, which is prevalent in pharmaceuticals and bioactive molecules due to its stability and hydrogen-bonding capabilities . The compound’s dual functional groups enable diverse reactivity, including participation in cycloadditions, Schiff base formation, and nucleophilic additions, making it valuable in synthetic chemistry and drug development .

Properties

Molecular Formula |

C5H7NO3 |

|---|---|

Molecular Weight |

129.11 g/mol |

IUPAC Name |

2-(2-oxo-1,3-oxazolidin-3-yl)acetaldehyde |

InChI |

InChI=1S/C5H7NO3/c7-3-1-6-2-4-9-5(6)8/h3H,1-2,4H2 |

InChI Key |

ZSPAHXIFRDPBQG-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)N1CC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Unlike TOZ 1a, which contains a bulky tert-butyl group, the acetaldehyde moiety in the target compound increases electrophilicity, favoring reactions with nucleophiles (e.g., amines) .

Reactivity Comparison

Aldehyde Group Reactivity

- Schiff Base Formation: Both (2-Oxooxazolidin-3-yl)acetaldehyde and acetaldehyde react with amines to form imines. However, the electron-withdrawing oxazolidinone ring in the former may accelerate this reaction compared to unsubstituted acetaldehyde .

- Cycloadditions : Similar to (purin-9-yl)acetaldehyde, the target compound’s aldehyde group can participate in 1,3-dipolar cycloadditions with nitrile oxides or alkynes, forming heterocycles like isoxazolines (e.g., reports yields >70% for analogous reactions) .

Keto Group Reactivity

The 2-oxo group in the oxazolidinone ring enables lactam-specific reactions, such as:

- Hydrogen Bonding : Stabilizes transition states in asymmetric catalysis, a feature absent in simple aldehydes .

- Resistance to Hydrolysis: Unlike esters or amides, the oxazolidinone ring resists hydrolysis under physiological conditions, enhancing metabolic stability compared to compounds like TOZ 1a .

Stability and Degradation

Degradation Pathways :

- The oxazolidinone ring in the target compound likely undergoes enzymatic degradation via amidases, whereas acetaldehyde is metabolized by aldehyde dehydrogenase to acetate .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (2-Oxooxazolidin-3-yl)acetaldehyde, and how can reaction conditions be optimized?

- Methodology : Utilize nucleophilic substitution reactions with oxazolidinone precursors. For example, sodium borohydride (NaBH₄) in ethanol at 0°C stabilizes reactive intermediates during reduction steps. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances yield . Oxidation using K₂Cr₂O₇ in acidic conditions may require pH monitoring (pH 1–2) to prevent over-oxidation .

Q. Which analytical techniques are recommended for structural characterization of (2-Oxooxazolidin-3-yl)acetaldehyde?

- Methodology : Combine X-ray crystallography (e.g., orthorhombic P212121 space group, MoKα radiation) for definitive bond-length confirmation with ¹H/¹³C NMR (DMSO-d₆, 400 MHz). Key NMR signals: aldehyde proton at δ 9.5–10.0 ppm and oxazolidinone carbonyl at δ 170–175 ppm. FT-IR confirms C=O stretches (1650–1750 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Implement engineering controls (fume hoods with ≥100 fpm face velocity) and PPE (nitrile gloves, NIOSH-approved respirators). Emergency measures: Immediate eye rinsing (15 min with saline) for exposure and consultation with occupational health specialists. Store at 2–8°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in quantifying (2-Oxooxazolidin-3-yl)acetaldehyde degradation products across analytical platforms?

- Methodology : Address PTR-MS overestimation (slope 1.47 vs. DNPH-HPLC) by calibrating with deuterated internal standards (e.g., d₄-acetaldehyde). Validate via tandem MS/MS (e.g., Q-TOF) to differentiate isobaric interferences (e.g., m/z 45 from protonated acetaldehyde vs. glyoxal) .

Q. What mechanistic insights explain the reactivity of the oxazolidinone ring versus the aldehyde group in nucleophilic environments?

- Methodology : The oxazolidinone’s lactam carbonyl undergoes aminolysis (e.g., with ethylamine in MeOH at 100°C), while the aldehyde participates in condensation (e.g., with hydrazines). Protect the aldehyde as an acetal during ring functionalization to avoid cross-reactivity .

Q. How can biological activity assays for antimicrobial derivatives minimize interference from synthetic byproducts?

- Methodology : Use orthogonal assays:

- MIC Testing : Cation-adjusted Mueller Hinton broth, 18–24 hr incubation.

- Time-Kill Curves : Viability staining (SYTOX Green) to distinguish static vs. bactericidal effects. Pre-treat compounds with Chelex resin to remove trace metals from catalysts .

Q. What crystallographic challenges arise when analyzing hydrogen bonding networks in (2-Oxooxazolidin-3-yl)acetaldehyde derivatives?

- Methodology : Refine H-atom positions via difference Fourier maps (e.g., O–H bond length = 0.86 Å). Use SHELXL for anisotropic displacement parameters. Hydrogen bonds (e.g., N–H···O=C) stabilize crystal packing in P212121 systems .

Contradiction Analysis

Q. Why do acetaldehyde derivatives exhibit variable stability in aqueous vs. nonpolar solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.